![molecular formula C11H14N4O B1488486 2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one CAS No. 2097976-03-7](/img/structure/B1488486.png)
2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one
Overview
Description
The compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine derivatives can be synthesized through various methods . One method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are largely dependent on the functional groups attached to the core structure .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Innovative Bicyclization Approaches : A study by Tu et al. (2014) developed a novel four-component bicyclization strategy to create multicyclic pyrazolo[3,4-b]pyridines. This method demonstrates a practical approach for synthesizing complex chemical structures, likely applicable to compounds like "2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one" (Tu et al., 2014).
Green Synthesis of Pyrazole Derivatives : Al-Matar et al. (2010) describe a solvent-free synthesis of pyrazole derivatives, showcasing an environmentally friendly approach to creating complex heterocyclic compounds (Al-Matar et al., 2010).
Combinatorial Synthesis for Diversity : Chen et al. (2013) conducted a study on the combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives. This technique could be relevant for the synthesis of various pyrazolo derivatives, including "2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one" (Chen et al., 2013).
Biological Activities and Applications
Antimicrobial Properties : Zaki et al. (2016) found that pyrazolo[1,5-a]pyrimidines, a class closely related to the compound , showed adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki et al., 2016).
Potential Anti-inflammatory Applications : A study by Al-Assar et al. (2002) on pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, indicated potential anti-inflammatory properties. This suggests a possible application in pharmaceuticals targeting inflammation (Al-Assar et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
11-(2-aminoethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6,9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-4-5-14-6-7-15-10(11(14)16)8-2-1-3-9(8)13-15/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZIJUJWAVLLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=O)N(C=CN3N=C2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




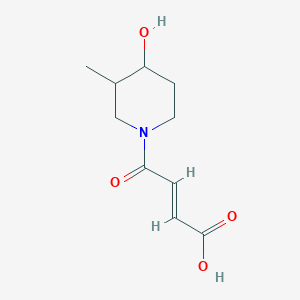
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)

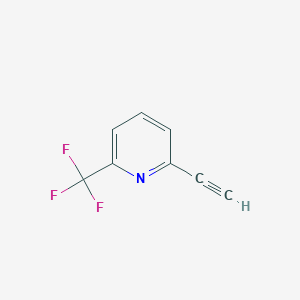
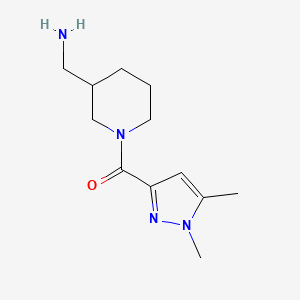

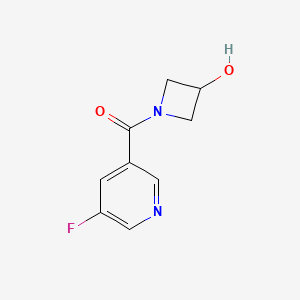
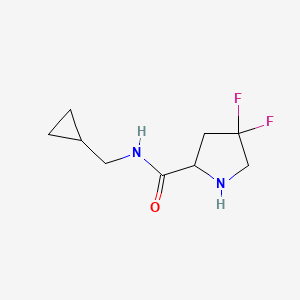
![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

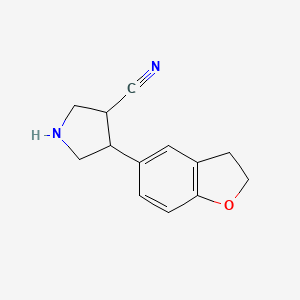
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)